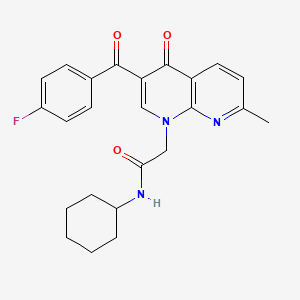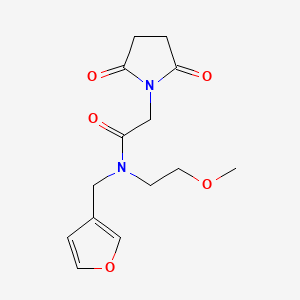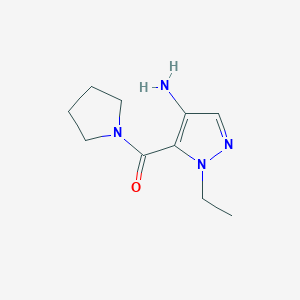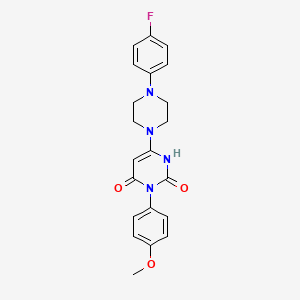
6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various research efforts in the synthesis of fluorinated piperazine derivatives. These compounds are of interest due to their potential pharmacological properties, particularly in the context of neurological receptors.
Synthesis Analysis
The synthesis of related fluorinated piperazine compounds has been described in the literature. For instance, the synthesis of 6-fluoro-7-piperazin-1-yl-9-cyclopropyl-2,3,4,9-tetrahydroisothiazolo[5,4-b]quinoline-3,4-dione involves key steps such as the regiospecific displacement of a sulfinyl group and subsequent amination, followed by an intramolecular nucleophilic displacement cyclization reaction to generate the novel nucleus . Another related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized via electrophilic fluorination of a trimethylstannyl precursor, indicating the versatility of methods available for introducing fluorine into piperazine derivatives .
Molecular Structure Analysis
The molecular structure of related compounds shows a tendency to form complex hydrogen bonding networks. For example, a salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine features an extensive hydrogen bonding network, with 20 independent hydrogen bonds within its crystal structure . This suggests that the compound of interest may also exhibit significant hydrogen bonding, which could influence its physical properties and biological interactions.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are often multi-step and require careful control of reaction conditions. For instance, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride involves a sequence of reactions starting from [14C] formamidine acetate and dimethylmethoxymalonate, followed by reactions with phosphorous oxychloride and catalytic reduction . These reactions highlight the complexity and precision required in synthesizing fluorinated piperazine derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione" are not detailed in the provided papers, the synthesis and structural analyses of related compounds suggest that it may exhibit properties such as low solubility in water due to the presence of fluorine, potential crystallinity due to hydrogen bonding, and a high degree of specificity in its chemical reactions. The presence of both fluorine and methoxy groups could also influence its lipophilicity, which is an important factor in drug design and pharmacokinetics.
Applications De Recherche Scientifique
Antagonist Activity in Serotonin Receptors
This compound demonstrates significant antagonist activity in serotonin (5-HT2) receptors. Watanabe et al. (1992) synthesized derivatives with a 4-fluorobenzoyl piperidine group, showing potent 5-HT2 antagonist activity. This finding is crucial for understanding serotonin's role in various neurological processes and potential therapeutic applications (Watanabe et al., 1992).
Fluorescent Ligands for Receptor Visualization
Lacivita et al. (2009) developed "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high 5-HT(1A) receptor affinity and good fluorescence properties, useful for visualizing 5-HT(1A) receptors in cellular studies (Lacivita et al., 2009).
Synthesis Techniques and Chemical Properties
Li et al. (2012) developed an efficient technique for the synthesis of Urapidil, which includes a compound structurally similar to the one . They used β-cyclodextrin as an inverse phase-transfer catalyst, which can be relevant for synthesizing related compounds (Li et al., 2012).
Potential in Antiviral Research
Wang et al. (2009) characterized derivatives as potent inhibitors of HIV-1 attachment. These derivatives, including 4-fluoro and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, are significant in exploring new avenues for HIV treatment (Wang et al., 2009).
Applications in Pain Management and Anti-Inflammatory Agents
Abu-Hashem et al. (2020) synthesized novel compounds, including derivatives of pyrimidine, showing significant anti-inflammatory and analgesic activities. These findings highlight the compound's potential applications in pain management (Abu-Hashem et al., 2020).
Potential in Agricultural Chemistry
Li et al. (2005) reported the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity. This suggests potential applications of similar compounds in agricultural chemistry (Li et al., 2005).
Potential in Anticonvulsant and Antidepressant Therapy
Obniska et al. (2015) synthesized new derivatives and evaluated their anticonvulsant activity, suggesting potential applications in anticonvulsant and antidepressant therapy (Obniska et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-29-18-8-6-17(7-9-18)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)16-4-2-15(22)3-5-16/h2-9,14H,10-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAMPQTVMGHOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

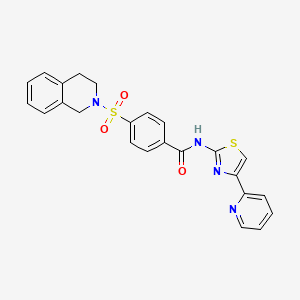

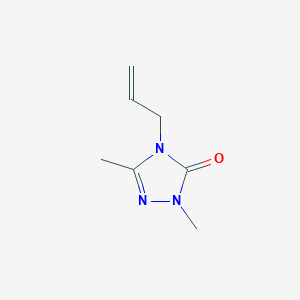
![7-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3010405.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3010409.png)

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)
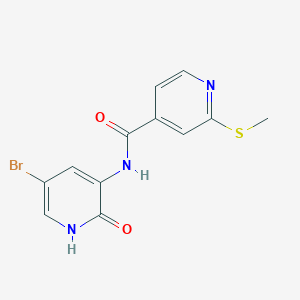
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B3010416.png)
![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)

